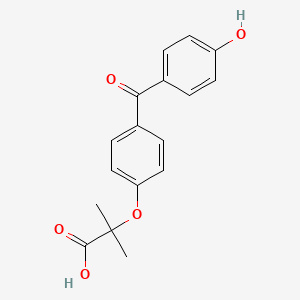

4-Hydroxy Fenofibric Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.30 g/mol |

IUPAC Name |

2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21) |

InChI Key |

MZTKIKBXDMDCDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Hydroxy Fenofibric Acid: An In-depth Technical Guide

Introduction

Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, is a well-characterized compound with established synthetic routes. However, the synthesis of "4-Hydroxy Fenofibric Acid" is not explicitly described in the existing scientific literature, suggesting that it is either a novel compound or a less common derivative. This guide addresses this ambiguity by providing a comprehensive overview of the established synthesis of the parent compound, fenofibric acid, and proposes a plausible synthetic pathway for a hydroxylated derivative, which we will refer to as 4'-Hydroxyfenofibric Acid for clarity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate laboratory synthesis.

Section 1: Synthesis of Fenofibric Acid

The most common and well-documented methods for synthesizing fenofibric acid start from 4-chloro-4'-hydroxybenzophenone. This key intermediate is then reacted to introduce the isobutyric acid moiety. Two primary routes are prevalent: one involving a condensation reaction with acetone and chloroform, and another involving alkylation with an isopropyl 2-bromo-2-methylpropanoate followed by hydrolysis.

Experimental Protocols

Method 1: Condensation with Acetone and Chloroform

This method relies on the reaction of 4-chloro-4'-hydroxybenzophenone with acetone and chloroform in the presence of a strong base.

-

Protocol 1: A mixture of 4-chloro-4'-hydroxybenzophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) is heated to reflux for 2 hours. After cooling, a mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) is added dropwise, and the reaction is stirred overnight without heating. The mixture is then heated to reflux for 8 hours. After cooling, the precipitate is filtered. The filtrate is concentrated, and the residue is acidified with 1N hydrochloric acid to precipitate the product. The crude product is recrystallized from toluene.[1][2]

-

Protocol 2: 4'-chloro-4-hydroxybenzophenone is dissolved in acetone, and sodium hydroxide is added. The mixture is heated to 30-40°C and stirred for 1-2 hours. Chloroform is then added dropwise. After the reaction is complete, the mixture is heated to reflux. Excess acetone is distilled off, and the residue is treated with 10% sodium hydroxide solution and activated carbon. The aqueous layer is separated and acidified to a pH of 1.0-3.0 to precipitate the fenofibric acid crude product.[3]

Method 2: Alkylation and Hydrolysis

This route involves the esterification of 4-chloro-4'-hydroxybenzophenone with an isopropyl 2-bromo-2-methylpropanoate to form fenofibrate, which is then hydrolyzed to fenofibric acid.

-

Protocol 3: Sodium hydroxide (0.6 g, 15 mmol) is added to a solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (3.49 g, 15 mmol) in dry 2-butanone (60 mL) and refluxed for 1 hour. Isopropyl-2-bromo-2-methylpropanoate (3.76 g) in dry 2-butanone (15 mL) is then added, and the mixture is refluxed for 8 hours. Subsequently, 1 M NaOH (50 mL) is added, and the mixture is refluxed for another 4 hours to hydrolyze the ester. The product is then isolated by extraction.[4][5]

Data Presentation

| Method | Starting Materials | Reagents & Solvents | Yield | Purity | Reference |

| Condensation | 4-chloro-4'-hydroxybenzophenone, Acetone, Chloroform | Sodium Hydroxide, Toluene, Hydrochloric Acid | 73% | >99.5% | [1][2][3] |

| Alkylation & Hydrolysis | 4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate | Sodium Hydroxide, 2-Butanone | 90% | Not Specified | [4][5] |

Visualization of Fenofibric Acid Synthesis

Section 2: Proposed Synthesis of 4'-Hydroxyfenofibric Acid

Given the ambiguity of "this compound," we propose a synthetic route for a plausible isomer, 4'-Hydroxyfenofibric Acid, where a hydroxyl group is introduced on the 4-chlorobenzoyl moiety of fenofibric acid. The synthesis of this novel compound requires a multi-step approach involving protection and deprotection of functional groups, starting from a different benzophenone derivative. A plausible starting material would be 2,4-dichloro-4'-hydroxybenzophenone.

Proposed Experimental Protocol

Step 1: Selective Monohydroxylation of 2,4-dichloro-4'-hydroxybenzophenone

The initial step involves a selective nucleophilic aromatic substitution to replace one of the chlorine atoms with a hydroxyl group.

-

A solution of 2,4-dichloro-4'-hydroxybenzophenone in a suitable solvent (e.g., DMSO or DMF) is treated with a carefully controlled amount of a strong base like sodium hydroxide or potassium hydroxide at an elevated temperature. The reaction conditions (temperature, time, and concentration of base) would need to be optimized to favor monosubstitution.

Step 2: Protection of the Hydroxyl Groups

To prevent unwanted side reactions in the subsequent steps, both phenolic hydroxyl groups need to be protected. A common protecting group for phenols is the benzyl group.

-

The dihydroxy-chlorobenzophenone intermediate is dissolved in a suitable solvent (e.g., acetone or DMF) and treated with a base (e.g., potassium carbonate) followed by the addition of benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperature until completion.

Step 3: Introduction of the Isobutyric Acid Moiety

This step is analogous to the synthesis of fenofibric acid.

-

The protected dihydroxy-chlorobenzophenone is reacted with isopropyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or 2-butanone. This will form the protected ester intermediate.

Step 4: Hydrolysis of the Ester

The isopropyl ester is hydrolyzed to the carboxylic acid.

-

The protected ester is treated with a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., THF or ethanol) and heated to reflux to effect hydrolysis.

Step 5: Deprotection of the Hydroxyl Groups

The final step is the removal of the benzyl protecting groups to yield the target molecule.

-

The protected 4'-Hydroxyfenofibric Acid is subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This will cleave the benzyl ethers to reveal the free hydroxyl groups.

Visualization of Proposed Synthesis

This technical guide provides detailed, actionable protocols for the synthesis of fenofibric acid based on established literature. Furthermore, it addresses the inquiry about "this compound" by proposing a logical and detailed synthetic pathway for a plausible isomer. The provided experimental procedures, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling both the replication of known syntheses and the exploration of novel derivatives. The proposed synthesis for 4'-Hydroxyfenofibric Acid offers a solid starting point for its laboratory preparation, though optimization of each step will be necessary to achieve satisfactory yields and purity.

References

An In-depth Technical Guide on the Chemical Properties of 4-Hydroxy Fenofibric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of 4-Hydroxy Fenofibric Acid, a metabolite of the lipid-lowering agent fenofibrate. The information is curated for professionals in the fields of pharmaceutical research and development.

Physicochemical Properties

This compound, with the chemical name 2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid, is a key metabolite in the biotransformation of fenofibrate.[1] Its chemical structure and properties are fundamental to its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C17H16O5 | [1] |

| Molecular Weight | 300.306 g/mol | [1] |

| CAS Number | 61002-27-5 | [1] |

| Appearance | White to Off-White Crystalline Powder | [2] |

| Melting Point | 179-183 °C | [2][3] |

| pKa (Strongest Acidic) | 3.1 | [4] |

| Polar Surface Area | 63.6 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 5 | [4] |

Solubility

The solubility of fenofibric acid, the parent compound of this compound, is a critical factor in its bioavailability. Fenofibric acid is characterized as a poorly soluble weak acid.[5] It is virtually insoluble in water, but its solubility increases in buffered media with a higher pH.[6][7] The solubility of fenofibric acid has been reported as 162.5 µg/mL in water and 1156 µg/mL at pH 6.8.[5] In organic solvents, fenofibric acid is soluble in ethanol, DMSO, and dimethylformamide.[8]

| Solvent | Solubility | Source |

| Water | Insoluble / 162.5 µg/mL | [5][7] |

| PBS (pH 7.2) | ~0.5 mg/mL | [8] |

| Ethanol | ~16 mg/mL | [8] |

| DMSO | ~2 mg/mL / 64 mg/mL | [7][8] |

| Dimethylformamide (DMF) | ~14 mg/mL | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the molecular structure. For the related compound fenofibric acid, 1H NMR spectra in CD3OD show characteristic peaks corresponding to the aromatic protons and the methyl groups.[6]

-

Infrared (IR) Spectroscopy : The FTIR spectrum of fenofibric acid shows a broad absorption band at 3000-2500 cm⁻¹ indicative of the O-H bond of the carboxylic acid, and peaks at 1664 cm⁻¹ and 1305 cm⁻¹ also characteristic of this group. The ketone functional group shows a peak around 1643 cm⁻¹.[9]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Techniques like UPLC-ESI-QTOF-MS have been employed to identify metabolites of fenofibrate, including fenofibric acid and its derivatives.[10]

-

UV-Vis Spectroscopy : Fenofibric acid exhibits a maximum absorbance (λmax) at 288 nm.[8]

Mechanism of Action and Signaling Pathways

Fenofibric acid, the active metabolite of fenofibrate, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[11][13]

The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:

-

Increased Lipolysis and Fatty Acid Oxidation : PPARα activation enhances the transcription of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels.[11][13] It also stimulates lipoprotein lipase activity, which further clears triglyceride-rich particles from the plasma.[14][15]

-

Regulation of Lipoprotein Levels : Fenofibric acid increases the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), often referred to as "good cholesterol".[11][13] This leads to an increase in HDL levels. Conversely, it reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, and apolipoprotein B, a primary component of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[4][14] This results in decreased levels of LDL and VLDL.[11]

-

Anti-inflammatory Effects : PPARα activation can also exert anti-inflammatory effects by interfering with the NF-κB and AP-1 signaling pathways.[16][17]

Experimental Protocols

The characterization of this compound involves standard analytical chemistry techniques.

A. High-Performance Liquid Chromatography (HPLC)

-

Objective : To separate, identify, and quantify this compound in a sample.

-

Methodology :

-

Mobile Phase Preparation : A mixture of acetonitrile and water (e.g., 70:30 v/v), with the pH adjusted to 2.5 using orthophosphoric acid, is commonly used.[18]

-

Standard and Sample Preparation : Standard solutions of known concentrations and sample solutions are prepared in the mobile phase.

-

Chromatographic Conditions : A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.[18] The flow rate is typically set to 1 mL/min.[18]

-

Detection : UV detection is performed at the wavelength of maximum absorbance, which is around 286 nm for fenofibric acid.[18]

-

Analysis : The retention time is used for identification, and the peak area is used for quantification against the standard curve.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To determine the molecular structure of the compound.

-

Methodology :

-

Sample Preparation : The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6).[19] Tetramethylsilane (TMS) is often used as an internal standard.[19]

-

Data Acquisition : 1H and 13C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 500 MHz).[19]

-

Spectral Analysis : The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the connectivity of atoms and the overall structure of the molecule.

-

C. Infrared (IR) Spectroscopy

-

Objective : To identify the functional groups present in the molecule.

-

Methodology :

-

Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[19]

-

Spectral Analysis : The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O) to confirm the chemical structure.

-

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 466170050 [thermofisher.com]

- 3. Fenofibric Acid - Analytical Standard with 98% Purity, Best Price in Mumbai [nacchemical.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenofibric acid | 42017-89-0 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 14. Fenofibrate - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 4-Hydroxy Fenofibric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy Fenofibric Acid, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent for the management of dyslipidemia. Its primary mechanism of action revolves around the potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action: PPARα Activation

The principal pharmacological effect of this compound is mediated through its function as a potent agonist of PPARα.[1] Upon entering the cell, this compound binds to and activates PPARα. This activation induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator proteins, ultimately leading to the modulation of gene transcription.

Effects on Lipid Metabolism

The activation of PPARα by this compound orchestrates a cascade of events that collectively improve the lipid profile. This is achieved through the transcriptional regulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol transport.

Key Target Genes and Their Functions:

-

Lipoprotein Lipase (LPL): Upregulation of LPL expression enhances the hydrolysis of triglycerides in circulating chylomicrons and Very-Low-Density Lipoproteins (VLDL), leading to a reduction in plasma triglyceride levels.

-

Apolipoprotein C-III (ApoC-III): Downregulation of ApoC-III, an inhibitor of LPL, further promotes triglyceride clearance.

-

Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): Increased expression of these apolipoproteins, which are major components of High-Density Lipoprotein (HDL), leads to elevated HDL cholesterol levels.

-

Fatty Acid Transport and Oxidation Genes: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver reduces the substrate availability for triglyceride synthesis.

Quantitative Effects on Lipid Parameters:

The clinical efficacy of this compound in modulating lipid levels has been demonstrated in numerous studies. The following table summarizes the mean percent changes in key lipid parameters observed in clinical trials where fenofibric acid was added to moderate-dose statin therapy.

| Parameter | Mean Percent Change from Baseline | Reference |

| Non-HDL-C | -9.0% | [2] |

| Apolipoprotein B (ApoB) | -9.8% | [2] |

| Triglycerides (TG) | -37.6% | [2] |

| HDL-C | +14.9% | [2] |

| LDL-C | +12.1% | [2] |

Anti-inflammatory Effects

Beyond its lipid-lowering properties, this compound exhibits significant anti-inflammatory effects, which are also largely mediated through PPARα activation. One of the key mechanisms is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

Inhibition of NF-κB Signaling:

PPARα activation by this compound has been shown to interfere with the NF-κB pathway by:

-

Increasing the expression of IκBα: IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[3]

-

Directly interacting with NF-κB components: This interaction can inhibit the transcriptional activity of NF-κB.

By inhibiting NF-κB, this compound reduces the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and other inflammatory mediators.[5]

Inhibition of Cyclooxygenase-2 (COX-2):

In addition to its effects on NF-κB, this compound has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[6]

Quantitative Anti-inflammatory Activity:

| Assay | Parameter | Value | Reference |

| COX-2 Inhibition | IC50 | 48 nM | [7] |

| PPARα Activation | EC50 | 18-30 µM | [8] |

Experimental Protocols

4.1. PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate PPARα and induce the transcription of a reporter gene.

Materials:

-

HepG2-tet-off-hPPARα-Luc stable reporter cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Tetracycline (Tet)

-

This compound

-

Luciferase Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2-tet-off-hPPARα-Luc cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS.

-

PPARα Expression Control: Culture one set of cells in the presence of Tetracycline (Tet+) to suppress PPARα expression (negative control) and another set in the absence of Tetracycline (Tet-) to allow for PPARα expression.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity in the Tet- cells to that of the Tet+ cells to determine the PPARα-specific activation. Calculate the EC50 value from the dose-response curve.[9]

4.2. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

NaOH

-

This compound

-

Celecoxib (positive control inhibitor)

-

96-well white opaque plate

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid/NaOH solution according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO).

-

Assay Plate Setup: To designated wells of a 96-well plate, add the test inhibitor, positive control, or vehicle control. Also, prepare wells for the enzyme control (no inhibitor).

-

Reaction Initiation: Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control. Then, add the Reaction Mix (containing Assay Buffer, Probe, and Cofactor) to all wells.

-

Substrate Addition: Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2][5]

4.3. NF-κB Reporter Assay (Luciferase)

This assay is designed to measure the inhibition of NF-κB signaling.

Materials:

-

NF-κB reporter (Luc)-THP-1 cell line

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) (NF-κB activators)

-

This compound

-

Luciferase Assay System

-

96-well white opaque plate

-

Luminometer

Protocol:

-

Cell Seeding: Seed NF-κB reporter (Luc)-THP-1 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well.

-

Compound Pre-treatment: Prepare serial dilutions of this compound and pre-treat the cells for a specified period (e.g., 1-2 hours).

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, at a predetermined concentration. Include an unstimulated control.

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity of the treated and stimulated cells to the stimulated control. Calculate the percent inhibition of NF-κB activity and determine the IC50 value.[10]

Conclusion

This compound exerts its therapeutic effects through a multifaceted mechanism of action centered on the activation of PPARα. This leads to a comprehensive improvement in the lipid profile by modulating the expression of key genes involved in lipid metabolism. Furthermore, its ability to inhibit pro-inflammatory signaling pathways, such as NF-κB, and the activity of enzymes like COX-2, contributes to its anti-inflammatory properties. This detailed understanding of its molecular mechanisms provides a solid foundation for its continued use in the management of dyslipidemia and for the exploration of its therapeutic potential in other metabolic and inflammatory disorders.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy Fenofibric Acid and its Parent Compound, Fenofibric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Hydroxy Fenofibric Acid. Due to the limited publicly available information on this compound, this guide also includes extensive data on its parent compound, fenofibric acid, the active metabolite of the widely used dyslipidemia drug, fenofibrate. Understanding the physicochemical properties of these compounds is critical for their handling, formulation development, and analytical characterization.

Introduction to this compound

This compound, chemically known as 2-(4-(4-Hydroxybenzoyl)phenoxy)-2-methylpropanoic acid, is a known impurity and potential metabolite of fenofibrate.[1] Its physicochemical properties, particularly solubility and stability, are crucial for its identification, quantification, and for understanding its potential impact in pharmaceutical formulations.

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility

This compound Solubility

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative information indicates its solubility in certain organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Fenofibric Acid Solubility

In contrast, the solubility of fenofibric acid has been more thoroughly investigated. As a weakly acidic drug, its solubility is pH-dependent.[2][3]

Table 2: Aqueous Solubility of Fenofibric Acid

| Medium | pH | Solubility (µg/mL) | Reference |

| Water | - | 162.5 | [2][4] |

| Phosphate Buffer | 6.8 | 1156 | [2][4] |

| Phosphate Buffered Saline (PBS) | 7.2 | ~500 | [5] |

Table 3: Solubility of Fenofibric Acid in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~16 | [5] |

| Dimethyl Sulfoxide (DMSO) | ~2 | [5] |

| Dimethylformamide | ~14 | [5] |

| DMSO | 64 | [6] |

Note: Discrepancies in reported solubility values may arise from different experimental conditions and methodologies.

Experimental Protocols for Solubility Determination

A standardized method for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) is the shake-flask method.

Caption: Generalized workflow for the shake-flask solubility determination method.

A typical experimental setup involves:

-

Preparation of Supersaturated Solution: An excess amount of the compound is added to a specific volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability

This compound Stability

Fenofibric Acid Stability

Fenofibric acid has been shown to be stable under certain conditions, with a shelf life of at least 4 years when stored as a crystalline solid at 4°C.[5] However, aqueous solutions are not recommended for storage for more than one day.[5] Forced degradation studies on fenofibrate, which hydrolyzes to fenofibric acid, provide insights into the stability of the fenofibric acid molecule under various stress conditions.

Table 4: Stability of Fenofibrate (and by extension, Fenofibric Acid) under Forced Degradation Conditions

| Condition | Observation | Reference |

| Acidic Hydrolysis (e.g., 1M HCl) | Fenofibrate degrades to fenofibric acid and other products. | |

| Alkaline Hydrolysis (e.g., 0.1M NaOH) | Fenofibrate readily hydrolyzes to fenofibric acid. | |

| Oxidative (e.g., 3% H2O2) | Fenofibrate shows susceptibility to degradation. | |

| Thermal | Fenofibrate is relatively stable. | |

| Photolytic | Fenofibrate is relatively stable. |

Degradation Pathway

The primary degradation pathway for fenofibrate under hydrolytic conditions is the cleavage of the ester bond to form fenofibric acid. Further degradation of fenofibric acid can occur under more strenuous conditions.

Caption: Simplified degradation pathway of fenofibrate to fenofibric acid.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains limited, this guide provides the available qualitative information and a comprehensive overview of the physicochemical properties of its parent compound, fenofibric acid. The provided data and experimental protocols for fenofibric acid can serve as a valuable reference for researchers and drug development professionals working with these compounds. Further studies are warranted to fully characterize the solubility and stability profile of this compound to better understand its behavior in pharmaceutical preparations.

References

Spectroscopic Analysis of 4-Hydroxy Fenofibric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of 4-Hydroxy Fenofibric Acid, a key metabolite of the lipid-regulating drug fenofibrate. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, analytical chemistry, and pharmaceutical development.

Introduction

This compound is a significant metabolite of fenofibrate, formed through hydroxylation of the aromatic ring of fenofibric acid. The characterization and quantification of this metabolite are crucial for understanding the pharmacokinetics, metabolism, and potential pharmacological activity of fenofibrate. Spectroscopic techniques are indispensable tools for the structural elucidation and quantitative analysis of such metabolites. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound.

Metabolic Pathway of Fenofibrate

Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. Fenofibric acid can then undergo further metabolism, including hydroxylation, to form this compound. This process is primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of fenofibrate.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (adjacent to -OH) | 6.8 - 7.0 | d | ~8.0 |

| Aromatic H (adjacent to C=O) | 7.6 - 7.8 | d | ~8.0 |

| Aromatic H (phenoxy group) | 6.9 - 7.1 | d | ~8.5 |

| Aromatic H (phenoxy group) | 7.5 - 7.7 | d | ~8.5 |

| Methyl H | ~1.6 | s | - |

| Carboxylic Acid H | 12.0 - 13.0 | br s | - |

| Hydroxyl H | 9.0 - 10.0 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C (Ketone) | 195 - 198 |

| Carboxylic Acid C | 175 - 178 |

| Aromatic C (C-OH) | 158 - 162 |

| Aromatic C (C-O-C) | 160 - 163 |

| Aromatic C (C-Cl) | 135 - 138 |

| Aromatic C (C-C=O) | 130 - 133 |

| Aromatic CH | 115 - 135 |

| Quaternary C (C(CH₃)₂) | 80 - 83 |

| Methyl C | 25 - 28 |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 333.05 | Molecular ion (negative mode) |

| [M-H-CO₂]⁻ | 289.06 | Loss of carbon dioxide |

| [C₁₀H₈ClO₂]⁻ | 209.02 | Cleavage of the ether bond |

| [C₇H₅O₂]⁻ | 121.03 | Fragment from the hydroxylated benzoyl moiety |

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| O-H stretch (Phenol) | 3200 - 3600 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Ketone) | 1640 - 1660 | Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (Ether) | 1200 - 1270 | Strong |

| C-O stretch (Carboxylic Acid/Phenol) | 1210 - 1320 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Predicted UV-Vis Absorption for this compound

| Solvent | Predicted λmax (nm) |

| Methanol | ~290 - 310 |

| Acetonitrile | ~290 - 310 |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Analysis

Caption: General workflow for NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

Spectral Analysis:

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.

-

Mass Spectrometry (MS) Analysis

Caption: Workflow for LC-MS/MS analysis.

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern for structural confirmation.

Materials:

-

This compound sample

-

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

-

For analysis in biological matrices (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, and centrifuging to pellet the proteins. The supernatant can then be analyzed.[1]

-

-

Liquid Chromatography (LC) Separation:

-

Equilibrate the C18 column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

Run a gradient elution to separate the analyte from any impurities. A typical gradient might be from 5% to 95% acetonitrile over 10-15 minutes.

-

Set the flow rate to a suitable value for the column dimensions (e.g., 0.3-0.5 mL/min).

-

-

Mass Spectrometry (MS) Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

Perform tandem MS (MS/MS) by selecting the molecular ion of this compound as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

-

Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to obtain optimal signal intensity and fragmentation. For fenofibric acid, a precursor ion of m/z 317.1 and a product ion of m/z 230.9 have been used.[2]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Propose a fragmentation pathway consistent with the observed fragments to confirm the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Caption: Workflow for FT-IR analysis.

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approx. 100-200 mg) in the agate mortar.[3]

-

Add a small amount of the this compound sample (approx. 1-2 mg).[3]

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

-

-

Background Spectrum Acquisition:

-

Place a blank KBr pellet (prepared without the sample) or an empty sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any absorption from the KBr.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Spectral Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H, C=O, C=C, C-O, C-Cl).

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

Caption: Workflow for UV-Vis analysis.

Objective: To determine the wavelength of maximum absorbance (λmax) and to perform quantitative analysis.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution. These will be used to create a calibration curve for quantitative analysis.

-

-

Instrument Blanking:

-

Fill a quartz cuvette with the pure solvent.

-

Place the cuvette in the reference and sample holders of the spectrophotometer.

-

Run a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvette.[5]

-

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the sample solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Scan the sample over a wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and determine the λmax.

-

For quantitative analysis, measure the absorbance of each standard solution and the unknown sample at the determined λmax.

-

-

Data Analysis:

-

Qualitative: Identify the λmax from the absorption spectrum.

-

Quantitative:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, applying Beer-Lambert's law.

-

-

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. NMR spectroscopy is paramount for unambiguous structure elucidation, while mass spectrometry offers high sensitivity for detection and fragmentation information for structural confirmation. FT-IR spectroscopy provides valuable information on the functional groups present, and UV-Vis spectroscopy is a straightforward method for quantitative analysis. The combined application of these techniques is essential for the accurate characterization and quantification of this important drug metabolite in various stages of drug development and research.

References

Degradation of 4-Hydroxy Fenofibric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of fenofibric acid, the active metabolite of the lipid-lowering agent fenofibrate. While the specific degradation of a "4-Hydroxy" derivative of fenofibric acid is not prominently documented in publicly available literature, this document focuses on the well-established degradation profile of fenofibric acid under various stress conditions. The information presented is crucial for understanding the stability of the drug substance and for the development of robust analytical methods.

Overview of Fenofibric Acid Degradation

Fenofibric acid, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[1][2] Forced degradation studies are instrumental in identifying potential degradation products that could arise during manufacturing, storage, or in vivo, thus ensuring the safety and efficacy of the final drug product.

The primary degradation pathways involve the hydrolysis of the ester group in the parent drug, fenofibrate, to form fenofibric acid, and further degradation of fenofibric acid itself.[1][3]

Identified Degradation Products

Forced degradation studies on fenofibrate and fenofibric acid have identified several key degradation products. The structures of these degradants have been elucidated using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[1]

The major degradation products identified under different stress conditions are summarized below:

| Degradation Product Name | Chemical Structure | Formation Condition | Reference |

| 2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid (Fenofibric Acid) | C17H15ClO4 | Alkaline hydrolysis of Fenofibrate | [1][3] |

| Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate | - | Acidic hydrolysis of Fenofibrate | [1][3] |

| Isopropyl acetate | - | Acidic hydrolysis | [1] |

| 4-hydroxy benzoic acid | - | Acidic hydrolysis | [1] |

| Benzoic acid | - | Acidic hydrolysis | [1] |

Quantitative Degradation Data

The extent of degradation of fenofibrate and the formation of its degradation products have been quantified under various stress conditions.

| Stress Condition | Drug | Degradation (%) | Reference |

| 1 M HCl at 70°C for 2 hours | Fenofibrate | 26% | [1] |

| 1 M NaOH at 70°C | Fenofibrate | Almost complete | [1] |

| Acid Hydrolysis | Atorvastatin (in combination) | > 5% | [4] |

| Peroxide Degradation | Atorvastatin (in combination) | > 5% | [4] |

| Thermal Degradation | Atorvastatin (in combination) | > 5% | [4] |

| Alkali Hydrolysis | Ezetimibe (in combination) | > 15% | [4] |

Experimental Protocols

The identification and quantification of fenofibric acid and its degradation products are primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

RP-HPLC Method for Identification of Degradation Products[3]

-

Chromatographic System: Shimadzu LC-2010 CHT system with SIL-20 AC HT autosampler, LC-20 AD pump, and SPD-20A detector.

-

Column: Waters X Bridge C18 column (250x4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile: water (75:25 v/v).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 286 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

LC-MS/MS Method for Characterization of Degradation Products[1]

-

Chromatographic System: Not specified.

-

Column: C18 column.

-

Mobile Phase: Water–acetonitrile (25:75 v/v).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 286 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathways of fenofibrate and a typical experimental workflow for analyzing its degradation products.

Caption: Degradation pathways of Fenofibrate under hydrolytic stress.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The degradation of fenofibric acid, primarily investigated through forced degradation studies of its prodrug fenofibrate, yields several identifiable products under hydrolytic and oxidative stress. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing fenofibrate or fenofibric acid. While information on a "4-Hydroxy" derivative is scarce, the principles and methodologies outlined in this guide provide a solid foundation for investigating the stability of any related compound.

References

Preliminary Toxicological Profile of 4-Hydroxy Fenofibric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicological profile of 4-Hydroxy Fenofibric Acid, the active metabolite of the lipid-lowering agent fenofibrate. The document synthesizes available preclinical data on its potential adverse effects, including hepatotoxicity, myotoxicity, and renal effects. Detailed summaries of quantitative data from key toxicological studies are presented in tabular format for ease of comparison. Furthermore, this guide outlines the experimental protocols employed in these studies and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This resource is intended to support researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this compound.

Introduction

This compound is the pharmacologically active metabolite of fenofibrate, a widely prescribed fibric acid derivative used in the management of dyslipidemia. Fenofibrate itself is rapidly hydrolyzed in the body to this compound, which is responsible for the drug's therapeutic effects on lipid metabolism. The primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis. While efficacious in modifying lipid profiles, the potential for adverse effects is a critical consideration in drug development and clinical use. This guide focuses on the preliminary toxicological findings for this compound, drawing from studies conducted with both the active metabolite and its parent compound, fenofibrate.

Toxicological Profile

The main target organs for toxicity associated with this compound are the liver, skeletal muscle, and kidneys.

Hepatotoxicity

Fenofibrate has been associated with mild and transient elevations in serum aminotransferases.[1] The proposed mechanism involves the activation of PPARα, which can lead to increased fatty acid oxidation and potentially oxidative stress within hepatocytes.[2] In rodent studies, high doses of fenofibrate have been shown to cause liver enlargement and hepatocellular carcinoma, effects attributed to peroxisome proliferation.[3][4] However, these findings are considered specific to rodents and not directly relevant to humans.[4]

Myotoxicity and Rhabdomyolysis

Myopathy and rhabdomyolysis are known, albeit rare, side effects of fibrate therapy. The risk appears to be increased when fibrates are co-administered with statins.[5] The underlying mechanism is thought to involve PPARα-mediated increases in fatty acid β-oxidation in muscle tissue, which can lead to oxidative injury.[6]

Renal Effects

Reversible increases in serum creatinine have been observed with fenofibrate treatment.[7] The exact mechanism is not fully understood but may involve alterations in renal hemodynamics.[7]

Quantitative Toxicology Data

The following tables summarize key quantitative data from preclinical toxicology studies.

Table 1: 3-Month Oral Toxicity Study of Fenofibric Acid in Rats [8]

| Parameter | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |

| Liver | Minimal single cell necrosis (males) | ~2-fold increase in ALT/AST | Liver hypertrophy, ~2-fold increase in ALT/AST, Body weight decrease |

| Skeletal Muscle | No significant findings | No significant findings | Degeneration (at high dose) |

| Kidney | No significant findings | No significant findings | Mineralization in medulla (females at high dose) |

| Pituitary Gland | Vacuolation (males) | Vacuolation (males) | Vacuolation (males) |

| Thymus | No significant findings | No significant findings | Hemorrhage (at high dose) |

| NOAEL | <10 mg/kg/day |

NOAEL: No Observed Adverse Effect Level

Table 2: Reproductive and Developmental Toxicity of Fenofibrate [9]

| Study Type | Species | Key Findings | NOAEL |

| Teratogenicity | Rat | Not teratogenic up to 361 mg/kg/day | - |

| Teratogenicity | Rabbit | Embryotoxic effects at maternally toxic doses | Maternal and Fetal Toxicity: 15 mg/kg/day |

| Peri/Postnatal | Rat | Increased fetal loss and decreased pup survival at high doses | Fetal and Pup Toxicity: 75 mg/kg/day |

Table 3: Carcinogenicity of Fenofibrate [3][4]

| Species | Duration | Key Findings |

| Rat | 2 years | Hepatocellular carcinoma at high doses (attributed to peroxisome proliferation) |

| Mouse | 2 years | Liver tumors at high doses (attributed to peroxisome proliferation) |

Experimental Protocols

3-Month Oral Toxicity Study in Rats

-

Test Article: Fenofibric Acid

-

Species: Rat (specific strain not detailed in the provided search results)

-

Administration: Oral gavage

-

Dosage Levels: 0 (control), 10, 30, and 100 mg/kg/day[8]

-

Duration: 3 months[8]

-

Endpoints:

-

Clinical observations

-

Body weight

-

Food consumption

-

Hematology

-

Clinical Chemistry (including ALT, AST)

-

Urinalysis

-

Organ weights

-

Gross pathology

-

Histopathology of major organs and tissues[8]

-

Reproductive Toxicity Studies with Fenofibrate

-

Test Article: Fenofibrate

-

Species: Rats and Rabbits[9]

-

Study Design:

-

Teratogenicity: Oral administration during organogenesis.

-

Peri/Postnatal Development: Oral administration during late gestation through weaning.[9]

-

-

Endpoints:

-

Maternal toxicity (e.g., body weight, clinical signs)

-

Embryo-fetal development (e.g., resorptions, fetal weight, malformations)

-

Pup survival and growth[9]

-

Carcinogenicity Bioassay with Fenofibrate

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fenofibrate-Induced Myotoxicity

Caption: Proposed signaling pathway for fenofibrate-induced myotoxicity.

Experimental Workflow for a 3-Month Oral Toxicity Study

Caption: General experimental workflow for a sub-chronic oral toxicity study.

Conclusion

The preliminary toxicological profile of this compound, primarily derived from studies on its parent compound fenofibrate, indicates the liver, skeletal muscle, and kidney as the main target organs. The observed toxicities are generally dose-dependent and, in the case of hepatotoxicity in rodents, linked to a mechanism with limited relevance to humans. The provided data and experimental outlines offer a foundational understanding for drug development professionals. Further studies focusing specifically on this compound are necessary to fully delineate its safety profile.

References

- 1. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. karger.com [karger.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Myopathy with statin–fibrate combination therapy: clinical considerations [ouci.dntb.gov.ua]

- 6. The PPARα agonists fenofibrate and CP-778875 cause increased β-oxidation, leading to oxidative injury in skeletal and cardiac muscle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: HPLC-UV Analysis of 4-Hydroxy Fenofibric Acid

Introduction

4-Hydroxy Fenofibric Acid, known as Fenofibric Acid, is the active metabolite of the lipid-regulating drug Fenofibrate.[1] It is essential for the therapeutic effects of fenofibrate, which is used to reduce cholesterol and triglyceride levels.[1] Accurate and reliable quantification of Fenofibric Acid in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Fenofibric Acid.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Fenofibric Acid from its parent compound, Fenofibrate, and other potential impurities. The separation is achieved on a C18 stationary phase using an isocratic mobile phase composed of an organic solvent and an acidified aqueous buffer. The analyte is detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

-

Materials and Reagents:

-

Fenofibric Acid Reference Standard (USP grade or equivalent).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or purified to 18.2 MΩ·cm).

-

Orthophosphoric Acid (AR grade).

-

Methanol (HPLC grade, for standard preparation).

-

0.45 µm membrane filters for solvent filtration.

-

0.22 or 0.45 µm syringe filters for sample filtration.

-

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters are based on established methods and provide a reliable starting point for analysis.[1][2][3]

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (70:30, v/v), pH adjusted to 2.5 with Orthophosphoric Acid[1][3] |

| Flow Rate | 1.0 mL/min[1][2] |

| Column Temperature | 25 °C[1] |

| Detection Wavelength | 286 nm[1][2][3] |

| Injection Volume | 20 µL[4] |

| Run Time | Approximately 10-15 minutes |

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

-

Combine the two solvents in a suitable glass bottle.

-

Adjust the pH of the mixture to 2.5 using Orthophosphoric Acid.

-

Degas the mobile phase for 15-30 minutes using an ultrasonicator or an online degasser.[4]

-

Filter the mobile phase through a 0.45 µm membrane filter before use.[2]

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Fenofibric Acid Reference Standard.

-

Transfer the standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable diluent (e.g., a 75:25 v/v mixture of acetonitrile and water).[2] Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution.

-

A suggested concentration range for linearity is 10-60 µg/mL.[2] Dilute the stock solution with the mobile phase to achieve the desired concentrations.

-

Sample Preparation

-

For Bulk Drug Substance:

-

Accurately weigh an amount of the sample equivalent to 10 mg of Fenofibric Acid.

-

Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 µg/mL.

-

Dilute further with the mobile phase to a concentration within the calibration range (e.g., 40 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.[2]

-

-

For Pharmaceutical Formulations (Tablets/Capsules):

-

Weigh and finely powder no fewer than 20 tablets (or empty and combine the contents of 20 capsules).[4]

-

Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent, sonicate for 10-15 minutes to ensure complete extraction, and dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis Procedure

-

System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[4]

-

System Suitability Test (SST): Inject the working standard solution (e.g., 40 µg/mL) five or six times. The system is deemed ready for analysis if the system suitability criteria are met (see Table 2).

-

Calibration Curve: Inject each working standard solution in ascending order of concentration.

-

Sample Analysis: Inject the prepared sample solutions.

-

Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Fenofibric Acid in the samples using the linear regression equation derived from the calibration curve.

Data Presentation and Method Validation

The method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and sensitivity.[2][4]

Table 1: Method Validation Summary

| Validation Parameter | Specification | Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 60 - 140 ppm (r² = 0.9999)[1] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.77% - 100.39%[1] |

| Precision (% RSD) | ||

| - Intra-day | ≤ 2.0% | < 2.0%[5] |

| - Inter-day | ≤ 2.0% | 2.0% - 6.2%[5] |

| LOD (Limit of Detection) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL[6] |

| LOQ (Limit of Quantitation) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL[6] |

Table 2: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0[4] |

| Theoretical Plates (N) | N ≥ 2000[1] |

| % RSD of Peak Area | ≤ 2.0% for 5-6 replicate injections[3] |

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-UV analysis of Fenofibric Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. phmethods.net [phmethods.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. iajps.com [iajps.com]

- 5. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Robust UHPLC-UV Method for the Quantification of 4-Hydroxy Fenofibric Acid in Plasma

INTRODUCTION: Fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate, plays a crucial role in the management of hyperlipidemia. Accurate quantification of its hydroxylated metabolite, 4-Hydroxy Fenofibric Acid, is essential for pharmacokinetic and drug metabolism studies. This application note presents a simple, rapid, and reliable UHPLC-UV method for the determination of this compound in plasma samples. The method is validated for linearity, precision, accuracy, and sensitivity, making it suitable for routine analysis in research and drug development settings.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound reference standard

-

Internal Standard (IS): Bezafibrate or other suitable compound

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Water (Milli-Q or equivalent)

-

Reagents: Formic acid, HPLC grade

-

Plasma: Blank rat or human plasma

Instrumentation

-

UHPLC System: An ultra-high performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

-

UV Detector: A UV-Vis detector capable of monitoring at 284 nm.[1][2][3]

-

Column: A reversed-phase C18 column, such as an Acquity® BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.[1][2][3]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Acquity® BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Methanol:Water (65:35, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1.0 µL |

| Column Temperature | 25 °C |

| UV Detection | 284 nm |

| Run Time | 2.5 minutes |

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Curve Standards (100-10,000 ng/mL): Spike appropriate volumes of the working standard solutions into blank plasma to achieve final concentrations of 100, 250, 500, 1000, 2500, 5000, and 10,000 ng/mL.[1][2]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (LQC, 250 ng/mL), medium (MQC, 2500 ng/mL), and high (HQC, 5000 ng/mL).[2]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 1 µg/mL).

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for UHPLC-UV analysis.

Results and Discussion

Method Validation

The developed UHPLC-UV method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity Range | 100 - 10,000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999[1][2] |

| Limit of Detection (LOD) | 40 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 100 ng/mL[1][2] |

| Intra-day Precision (%CV) | < 5%[1][2] |

| Inter-day Precision (%CV) | < 5%[1][2] |

| Accuracy (%RE) | -4.5% to 6.9%[5] |

| Recovery | > 86.2%[5] |

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits, indicating the reliability and reproducibility of the method. The high recovery suggests that the protein precipitation method is effective for extracting the analyte from the plasma matrix.

Experimental Workflow Visualization

Caption: Experimental workflow for the UHPLC-UV quantification of this compound.

Conclusion

This application note describes a validated UHPLC-UV method for the quantitative analysis of this compound in plasma. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity. The straightforward protein precipitation sample preparation procedure makes it amenable to high-throughput analysis. This method can be successfully applied to pharmacokinetic studies and routine drug monitoring of this compound.

References

- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. akademiamedycyny.pl [akademiamedycyny.pl]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell-Based Assays of 4-Hydroxy Fenofibric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy Fenofibric Acid, the active metabolite of the prodrug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by ligands like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and catabolism. This results in clinically significant reductions in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effect on PPARα activation, cell viability, and target gene expression.

Mechanism of Action: PPARα Signaling Pathway

This compound enters the cell and binds to PPARα in the cytoplasm. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, such as Carnitine Palmitoyltransferase I (CPT1A), Acyl-CoA Oxidase (ACO), and ATP-binding cassette transporter A1 (ABCA1).

Caption: PPARα Signaling Pathway of this compound.

Experimental Protocols

PPARα Activation Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate the human PPARα receptor in a cellular context. A stable cell line expressing a luciferase reporter gene under the control of a PPRE-containing promoter is utilized.

Materials:

-

HepG2-tet-off-hPPARα-Luc cells (or similar PPARα reporter cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal/dextran treated

-

Penicillin-Streptomycin solution

-

This compound

-

Positive Control (e.g., GW7647)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture HepG2-tet-off-hPPARα-Luc cells in DMEM supplemented with 10% charcoal/dextran-treated FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well white, clear-bottom plate at a density of 4 x 104 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the luminescence using a plate luminometer.

-

Data Analysis:

-

Normalize the relative light units (RLU) to the vehicle control.

-

Plot the normalized RLU against the log concentration of this compound.

-

Calculate the EC50 value from the dose-response curve.

Experimental Workflow:

Caption: PPARα Reporter Gene Assay Workflow.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic potential of this compound on cultured cells. It is crucial to determine a concentration range where the compound is not toxic to ensure that the observed effects in other assays are not due to cell death.

Materials:

-

HepG2 or RAW264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control.

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the concentration of this compound.

Target Gene Expression Analysis (qPCR)

This protocol is for quantifying the change in mRNA expression of PPARα target genes, such as ABCA1 and CPT1A, in response to treatment with this compound.

Materials:

-

HepG2 cells

-